Cas no 1565857-71-7 (4,4,5,5-Tetramethyl-2-[3-(trimethylstannyl)phenyl]-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[3-(trimethylstannyl)phenyl]-1,3,2-dioxaborolane structure
1565857-71-7 structure
Product Name:4,4,5,5-Tetramethyl-2-[3-(trimethylstannyl)phenyl]-1,3,2-dioxaborolane
CAS No:1565857-71-7
MF:C15H25BO2Sn
MW:366.87880396843
CID:5688488
PubChem ID:165344744
Update Time:2023-09-27

4,4,5,5-Tetramethyl-2-[3-(trimethylstannyl)phenyl]-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • DTXSID601155266
    • 1565857-71-7
    • 4,4,5,5-Tetramethyl-2-[3-(trimethylstannyl)phenyl]-1,3,2-dioxaborolane
    • Inchi: 1S/C12H16BO2.3CH3.Sn/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10;;;;/h5-6,8-9H,1-4H3;3*1H3;
    • InChI Key: TYZONTSDHQYDCL-UHFFFAOYSA-N
    • SMILES: [Sn](C)(C)(C)C1C=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Computed Properties

  • Exact Mass: 368.096963g/mol
  • Monoisotopic Mass: 368.096963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Boiling Point: 371.5±44.0 °C(Predicted)
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